6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine
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Overview
Description
Preparation Methods
The synthesis of 6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of bromination reactions to introduce the bromine atom into the pyrido[2,3-d]pyrimidine scaffold . Industrial production methods may involve scalable and optimized synthetic routes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: It can undergo further cyclization to form more complex heterocyclic structures.
Common reagents used in these reactions include brominating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit certain enzymes.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and molecular targets.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes involved in cell cycle regulation. It can inhibit the activity of these enzymes, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound’s effects are mediated through its binding to the active sites of these enzymes, disrupting their normal function .
Comparison with Similar Compounds
6-Bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory properties and potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropyl group, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
6-bromo-4-cyclopropyl-1,2-dihydropyrido[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c11-7-3-8-9(6-1-2-6)13-5-14-10(8)12-4-7/h3-4,6H,1-2,5H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZDWUGCRZUHGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NCNC3=C2C=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.